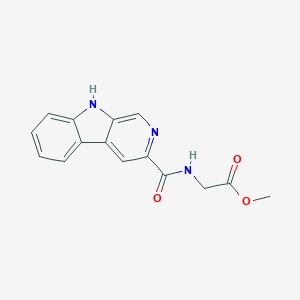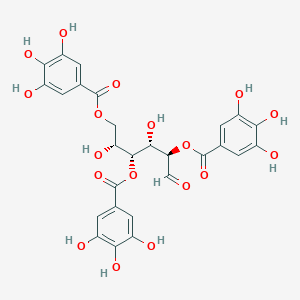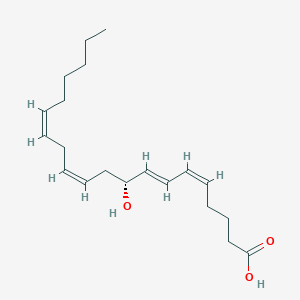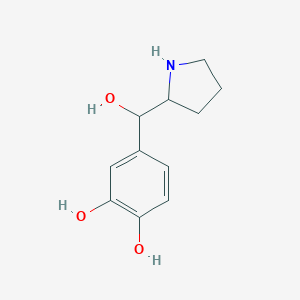![molecular formula C10H15NO B027075 3-[1-(Dimethylamino)ethyl]phenol CAS No. 105601-04-5](/img/structure/B27075.png)
3-[1-(Dimethylamino)ethyl]phenol
Overview
Description
3-[1-(Dimethylamino)ethyl]phenol (3-DMAEP) is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a derivative of phenol, with a dimethylaminoethyl group attached to the phenolic hydroxyl group. It is an important intermediate in the production of a variety of drugs and other compounds, and has been widely studied in recent years.
Scientific Research Applications
Oxidative Stress Induction : 3-(dimethylamino)phenol is known to induce oxidative stress in human red blood cells by altering cell membrane properties, causing strong oxidation of hemoglobin, and inhibiting antioxidant levels, leading to oxidative damage (Bukowska, Michałowicz, & Duda, 2007).
Synthesis Applications : Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates can be used to synthesize 3-heteroarylindoles, condensed indolylpyrimidones, and condensed indolylpyran (Jakše, Svete, Stanovnik, & Golobič, 2004).
Regiospecific Approach : A regiospecific approach to generate N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines from 3-(dimethylamino)-1-phenyl-propan-1-ol with mesyl chloride and phenol has been presented (O’Brien, Phillips, & Towers, 2002).
Catalytic Activities : [2-(Dimethylamino)ethyl]-substituted cyclopentadienyl-titanium complexes show improved catalytic activities and selectivities for styrene, ethylene, and propylene polymerization (Flores, Chien, & Rausch, 1996).
Stability to Hydrolytic Degradation : Poly(2-(dimethylamino)ethyl methacrylate) is significantly more stable to hydrolytic degradation than its monomers and DMAEIB, with potential applications in biomedical applications (Van Der Wetering, Zuidam, Steenbergen, Van Der Houwen, Underberg, & Hennink, 1998).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Protective equipment should be worn, and adequate ventilation should be ensured . In case of ingestion, mouth should be rinsed and medical help should be sought immediately .
Mechanism of Action
Target of Action
The primary target of 3-[1-(Dimethylamino)ethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating signal transduction at the neuromuscular junction .
Mode of Action
This compound interacts with its target, Acetylcholinesterase, by inhibiting its activity . This inhibition prevents the rapid hydrolysis of acetylcholine released into the synaptic cleft, thereby prolonging the action of acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of Acetylcholinesterase by this compound affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine in the synaptic cleft due to the inhibition of Acetylcholinesterase enhances the stimulation of cholinergic receptors, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission can vary depending on the specific type of cholinergic receptor and the location of the synapse.
Result of Action
The result of the action of this compound is an enhancement of cholinergic neurotransmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various molecular and cellular effects, depending on the specific type of cholinergic receptor and the location of the synapse.
properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328334 | |
| Record name | 3-[1-(dimethylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105601-04-5 | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105601-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(dimethylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-[1-(dimethylamino)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-[1-(Dimethylamino)ethyl]phenol exert its pharmacological effect?
A: this compound, a key component of the drug rivastigmine, acts as a carbamate inhibitor of acetylcholinesterase (AChE) []. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, rivastigmine increases the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease [].
Q2: What is the mechanism of interaction between this compound and acetylcholinesterase?
A: this compound carbamylates the active site serine residue of AChE []. Crystal structure analysis of the Torpedo californica AChE-rivastigmine conjugate reveals that the carbamyl group forms a covalent bond with the active site serine, while the this compound moiety occupies the enzyme's anionic site []. This binding disrupts the catalytic triad within the active site, hindering the enzyme's ability to hydrolyze acetylcholine [].
Q3: Are there differences in the inhibition kinetics of this compound towards different types of AChE?
A: Yes, significant differences exist in carbamylation rates and reactivation kinetics of the AChE-rivastigmine conjugate across various species []. Human AChE exhibits a much faster carbamylation rate compared to the enzyme from Torpedo californica []. Furthermore, reactivation of the inhibited enzyme is extremely slow in all studied species, with less than 10% reactivation observed even after 48 hours for the Torpedo californica AChE [].
Q4: What are the advantages of the novel synthesis routes for this compound described in the research?
A4: Several research papers highlight new synthesis methods for this compound that offer various benefits over existing approaches:
- Shorter synthetic routes: Some methods significantly reduce the number of steps required, simplifying the synthesis process and potentially improving overall yield [, ].
- Cost-effectiveness: The use of readily available and inexpensive starting materials like meta-hydroxyacetophenone contributes to a more economical production process [, ].
- Environmental friendliness: By avoiding hazardous substances and minimizing waste generation, these new methods present a more environmentally responsible approach [, ].
Q5: What is the role of (S)-3-[1-(dimethylamino)ethyl]phenol in the synthesis of rivastigmine hydrogen tartrate?
A: (S)-3-[1-(dimethylamino)ethyl]phenol is a crucial chiral intermediate in the synthesis of rivastigmine hydrogen tartrate [, ]. One method involves obtaining (S)-3-[1-(dimethylamino)ethyl]phenol through a chiral resolution of 3-[1-(methylamino)ethyl]phenol using a chiral agent []. Subsequently, this chiral intermediate is reacted with N-methyl-N-ethylformyl chloride, followed by salt formation with levotartaric acid to yield rivastigmine hydrogen tartrate [].
Q6: How is the synthesis of 3-(1-(dimethylamino)ethyl)phenol typically achieved?
A: One common approach utilizes m-hydroxy acetophenone as the starting material [, ]. This compound can be transformed into 3-(1-(dimethylamino)ethyl)phenol through a series of reactions, often involving Leuckart reaction and Eschweiler-Clark reductive methylation [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)





